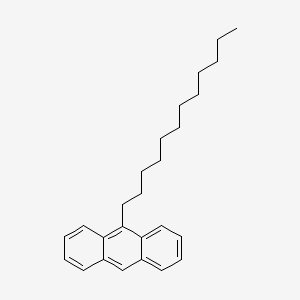

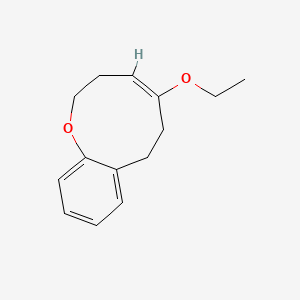

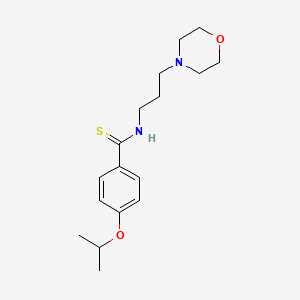

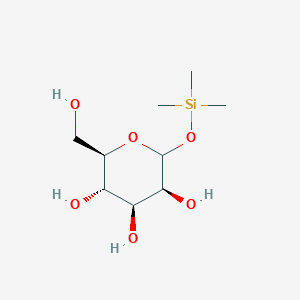

![molecular formula C6H7MgO9P B13831861 magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)

magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ascorbic acid-2-phosphate magnesium salt involves the esterification of ascorbic acid with phosphoric acid, followed by the addition of magnesium salts . This process ensures the formation of a stable compound that retains the beneficial properties of vitamin C while enhancing its stability.

Industrial Production Methods

In industrial settings, the production of ascorbic acid-2-phosphate magnesium salt typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process includes precise measurements of reactants, controlled temperature, and pH levels to optimize the reaction and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Ascorbic acid-2-phosphate magnesium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: The gain of electrons, typically in the presence of reducing agents.

Substitution: Replacement of one functional group with another, often under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dehydroascorbic acid derivatives, while reduction can produce more stable ascorbate forms .

Wissenschaftliche Forschungsanwendungen

Ascorbic acid-2-phosphate magnesium salt has a wide range of scientific research applications:

Chemistry: Used in emulsion-based experiments and biocatalytic dephosphorylation.

Biology: Plays a role in cell differentiation, tissue engineering, and gene repression studies.

Medicine: Utilized in the development of advanced therapy medicinal products, including gene, cell, and tissue engineering therapies

Industry: Applied in the formulation of stable vitamin C derivatives for various industrial applications.

Wirkmechanismus

The mechanism of action of ascorbic acid-2-phosphate magnesium salt involves its role as an antioxidant. It donates electrons to neutralize free radicals, such as superoxide ions and peroxides, generated during oxidative stress. This compound also acts as a co-factor for Fe (II) 2-oxoglutarate dioxygenase enzymes, promoting DNA demethylation and regulating gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-ascorbic acid 2-phosphate sodium salt: Another stable derivative of vitamin C with similar applications in cell culture and medicinal products.

Magnesium ascorbyl phosphate: Known for its stability and use in various research domains, including cell differentiation and tissue engineering.

Uniqueness

Ascorbic acid-2-phosphate magnesium salt is unique due to its enhanced stability and slow hydrolysis, making it a preferred choice for long-term applications in cell culture and advanced therapy medicinal products. Its ability to act as an antioxidant and co-factor in enzymatic reactions further distinguishes it from other vitamin C derivatives .

Eigenschaften

Molekularformel |

C6H7MgO9P |

|---|---|

Molekulargewicht |

278.39 g/mol |

IUPAC-Name |

magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate |

InChI |

InChI=1S/C6H9O9P.Mg/c7-2(1-14-16(11,12)13)5-3(8)4(9)6(10)15-5;/h2,5,7-9H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,5+;/m0./s1 |

InChI-Schlüssel |

WRBOSFAEKUWLTJ-RXSVEWSESA-L |

Isomerische SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)OP(=O)([O-])[O-].[Mg+2] |

Kanonische SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)OP(=O)([O-])[O-].[Mg+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

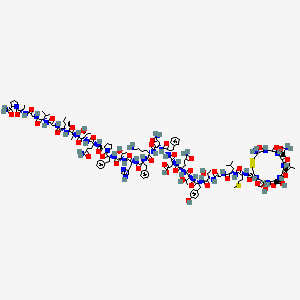

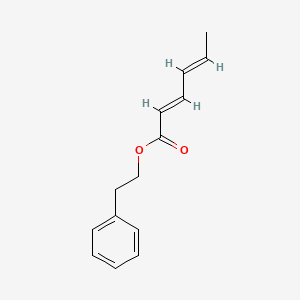

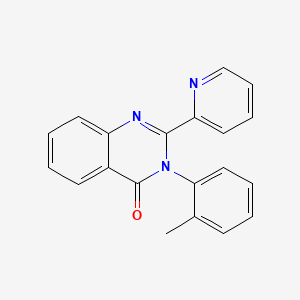

![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)